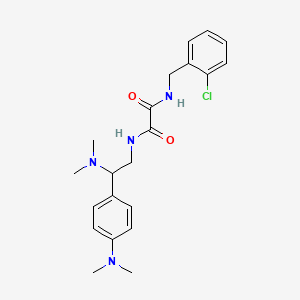
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H16N4O2S and its molecular weight is 328.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Heterocycles
The compound is utilized in the synthesis of saturated heterocycles, contributing to the development of new organic compounds with potential applications in pharmaceuticals and materials science. For example, research by Fülöp, Bernáth, and Sohár (1985) demonstrates the preparation of thiourea and urea derivatives leading to the formation of 2-phenylimino-1,3-oxazines, which are significant for their structural and electronic properties (Fülöp, Bernáth, & Sohár, 1985).
Molecular Interactions and Assembly
The compound's structural features facilitate the study of conformational adjustments and molecular assemblies, crucial for understanding molecular recognition and self-assembly processes. Phukan and Baruah (2016) explored the conformational adjustments in thiourea and urea derivatives, revealing insights into the formation of hydrogen-bonded synthons and their implications for molecular assembly (Phukan & Baruah, 2016).
Enzyme Inhibition and Biochemical Evaluation
Compounds containing urea and thiourea functionalities are investigated for their biochemical activities, such as enzyme inhibition. This area of research holds promise for the development of new therapeutic agents. Thakur et al. (2017) synthesized urea/thiourea derivatives and assessed their anticonvulsant activity, providing a foundation for further exploration in medicinal chemistry (Thakur, Deshmukh, Jha, & Kumar, 2017).
Material Science and Physical Properties
Research into the physical properties of compounds like 1-((3-Methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-3-(thiophen-2-ylmethyl)urea contributes to our understanding of material science, particularly in the design and development of new materials with specific characteristics. Studies such as those by Lloyd and Steed (2011) investigate the rheology and gelation properties of urea derivatives, highlighting their potential in creating materials with tunable physical properties (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-20-15(21)13-7-3-2-6-12(13)14(19-20)10-18-16(22)17-9-11-5-4-8-23-11/h2-8H,9-10H2,1H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTFDFGXLRQCES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)CNC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-ethyl-4-(2-fluorophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B2508026.png)

![Methyl 2-amino-2-[3-[(3-methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2508032.png)


![2-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]-6-methylpyrimidine-4-carboxamide](/img/structure/B2508037.png)
![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2508040.png)



